

A Technical Guide to the Ozone Depletion Potential of HCFC-132b

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Compound of Interest

Compound Name: 1,1-Dichloro-1,2-difluoroethane

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of 1,2-dichloro-1,1-difluoroethane (HCFC-132b), a hydrochlorofluorocarbon (HCFC) with a notable, albeit relatively low, ozone depletion potential (ODP). Although introduced as a transitional replacement for more potent chlorofluorocarbons (CFCs), HCFC-132b's impact on stratospheric ozone is non-negligible. Its atmospheric concentration has been observed to be increasing, likely due to its role as an intermediate in the production of other chemicals like HFC-134a.^{[1][2][3]} This guide synthesizes key data on its chemical properties, environmental impact, atmospheric degradation pathways, and the methodologies used to determine its ODP, providing a comprehensive resource for the scientific community.

Chemical and Physical Properties

HCFC-132b is a haloalkane with the chemical formula $C_2H_2Cl_2F_2$.^[1] Unlike CFCs, the presence of hydrogen atoms in the molecule makes it susceptible to degradation in the troposphere, which significantly shortens its atmospheric lifetime compared to its predecessors.^{[4][5]} It is a colorless liquid at standard conditions.^{[1][6]}

Table 1: Chemical and Physical Properties of HCFC-132b

Property	Value	Reference
Chemical Name	1,2-dichloro-1,1-difluoroethane	[1]
Synonyms	R-132b, Freon-132b	[7]
Chemical Formula	CH ₂ ClCClF ₂	[7][8]
CAS Number	1649-08-7	[9]
Molar Mass	134.93 g·mol ⁻¹	[1]
Boiling Point	46.8 °C	[6]
Melting Point	-101.2 °C	[6]
Density	1.4163 g/cm ³ at 20 °C	[1][6]

Environmental Impact Metrics

The environmental impact of a substance like HCFC-132b is primarily assessed by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0).^{[5][9][10]} HCFCs generally have lower ODPs than CFCs because their C-H bonds allow for removal by hydroxyl (OH) radicals in the troposphere, reducing the amount of chlorine that reaches the stratosphere.^{[4][5]}

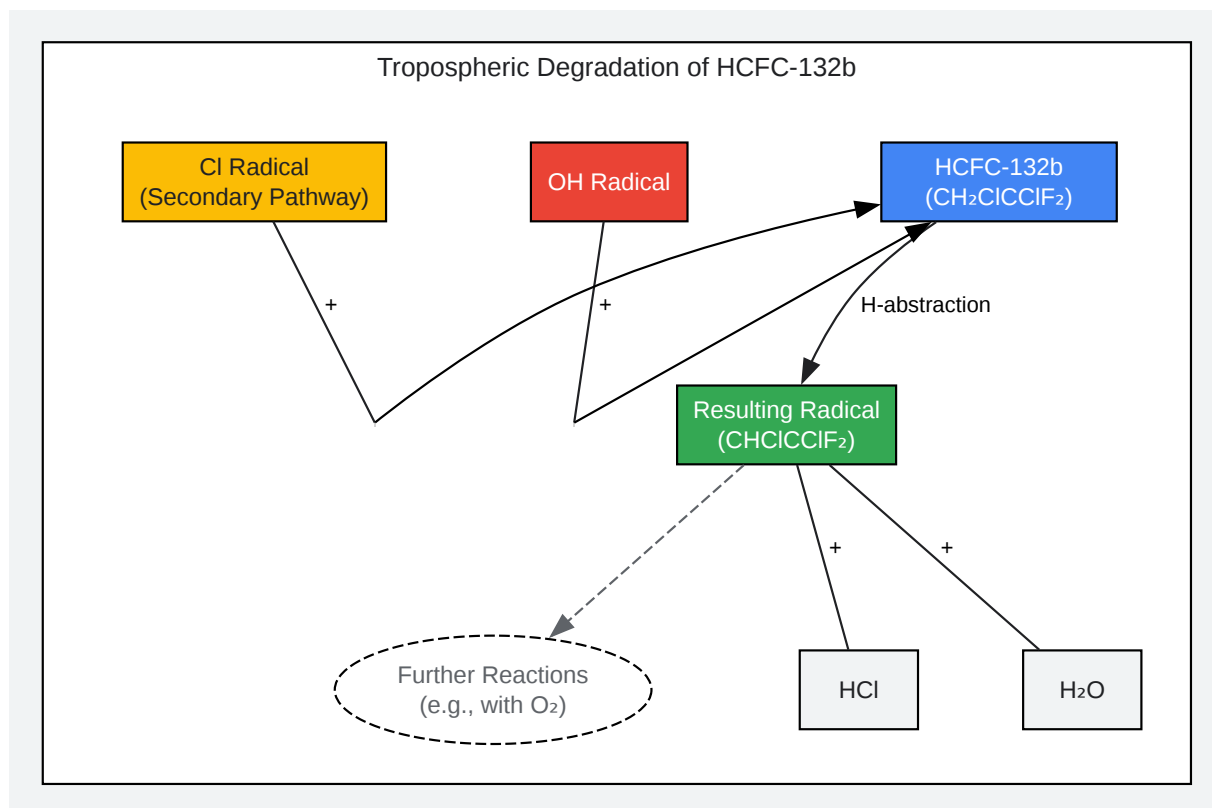
Table 2: Environmental Metrics for HCFC-132b

Metric	Value	Notes
Ozone Depletion Potential (ODP)	0.038	A 2022 WMO report provides this specific value. ^{[1][2]} The US EPA lists a range of 0.008–0.05. ^[11]
Atmospheric Lifetime	3.5 years	Primarily limited by its reaction with OH radicals in the troposphere.
Global Warming Potential (GWP)	332	Over a 100-year time horizon. ^[1]

Atmospheric Chemistry and Degradation Pathway

The atmospheric persistence and ozone-depleting capability of HCFC-132b are dictated by its degradation mechanisms. The primary sink for HCFC-132b is its reaction with hydroxyl (OH) radicals in the troposphere.^{[4][12]} This process is significantly more efficient than the photolytic decomposition in the stratosphere that is characteristic of CFCs.^[4]

The degradation is initiated by a hydrogen abstraction reaction, as depicted below. A secondary, though less globally significant, pathway involves reaction with chlorine (Cl) atoms, which can be more relevant in specific environments like the marine boundary layer.^[4]



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Figure 1: Initial steps in the atmospheric degradation of HCFC-132b.

Following the initial hydrogen abstraction, the resulting haloalkyl radical (CHClCClF_2) rapidly reacts with molecular oxygen (O_2), leading to a cascade of reactions that ultimately break down the molecule into smaller, less harmful compounds.

Methodologies for ODP Determination

The ODP of a compound is not measured directly but is calculated using complex atmospheric models.^{[13][14]} These models simulate the transport and chemical reactions of the substance in the atmosphere to determine its effect on the ozone layer relative to CFC-11.^{[10][14]} The accuracy of these models depends on precise experimental and theoretical data.

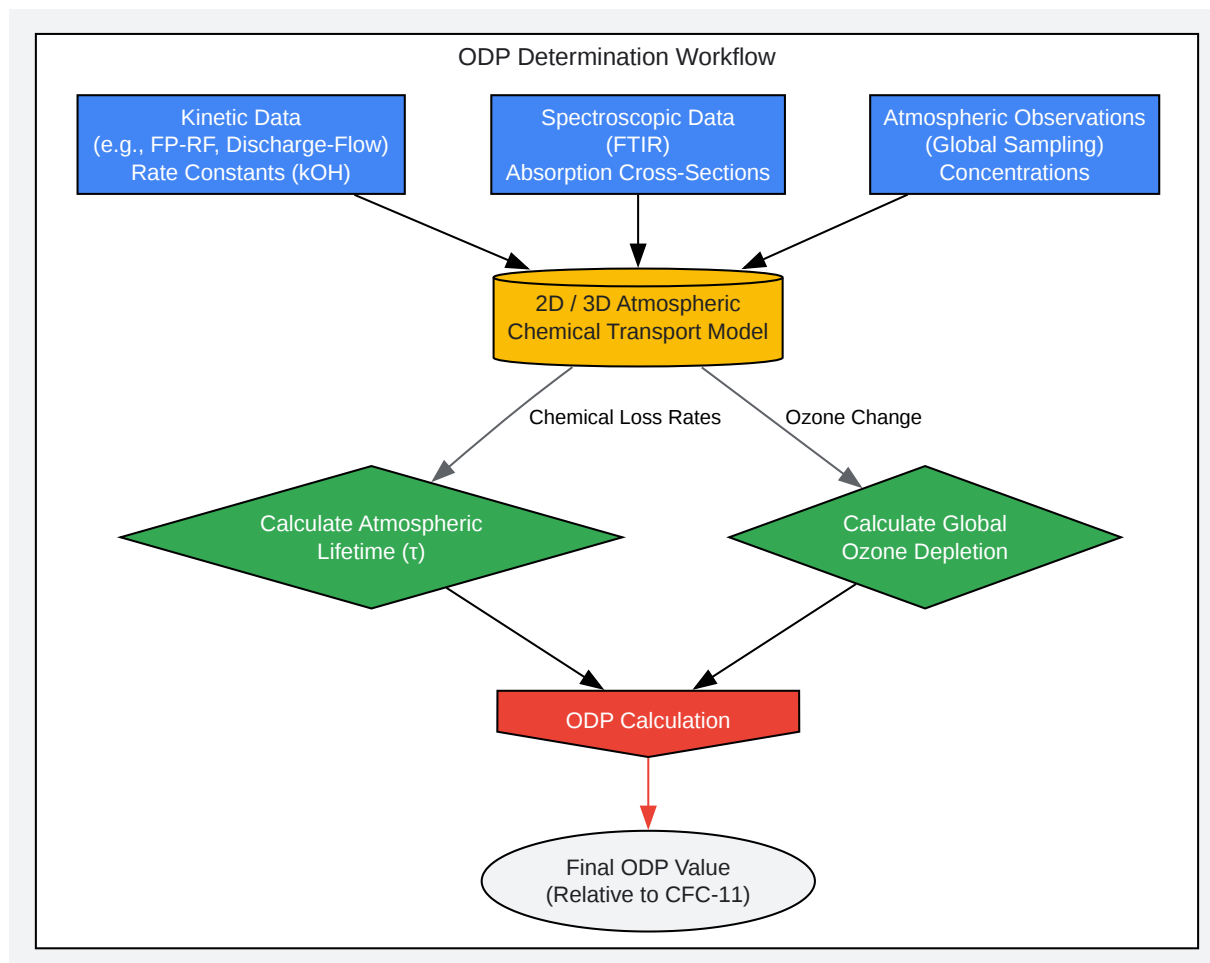
Experimental Protocols for Model Inputs

The determination of ODP relies on several key experimental inputs that characterize the behavior of the substance.

- **Kinetic Studies:** The rate constants of the reactions between HCFC-132b and atmospheric oxidants (primarily OH radicals) are crucial for determining its atmospheric lifetime.[\[12\]](#)[\[15\]](#) These are measured using established laboratory techniques:
 - **Flash Photolysis-Resonance Fluorescence (FP-RF):** A pulse of UV light generates OH radicals, and their decay rate is monitored in the presence of HCFC-132b. The rate constant for the reaction between HCFC-132b and OH radicals has been studied using this method.[\[4\]](#)
 - **Discharge-Flow Technique:** Reactants are mixed in a flow tube at low pressures, and the concentrations of reactants and products are measured along the tube to determine reaction kinetics.[\[4\]](#)
- **Theoretical Chemistry:** Computational methods, such as density functional theory (DFT) and coupled-cluster-based schemes, are employed to calculate reaction rate constants and elucidate degradation mechanisms.[\[7\]](#)[\[8\]](#) For HCFC-132b, theoretical calculations of the rate coefficient for the H-abstraction reaction by OH radicals show excellent agreement with experimental data.[\[8\]](#)
- **Spectroscopic Analysis:** Infrared absorption cross-sections are measured using techniques like Fourier-transform infrared (FTIR) spectroscopy.[\[16\]](#)[\[17\]](#) This data is essential for determining the substance's radiative efficiency and, consequently, its Global Warming Potential (GWP).[\[16\]](#)

ODP Calculation Workflow

The overall process for determining the ODP of a compound like HCFC-132b involves integrating laboratory data, atmospheric observations, and computational modeling.



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Figure 2: Workflow for the calculation of Ozone Depletion Potential (ODP).

Conclusion

HCFC-132b possesses an ODP of approximately 0.038, confirming its status as an ozone-depleting substance, albeit one with significantly less impact than the CFCs it was designed to replace.^{[1][2]} Its relatively short atmospheric lifetime of 3.5 years is a direct result of its tropospheric degradation, initiated primarily by reaction with OH radicals.^{[2][4]} The methodologies for determining its ODP are robust, relying on a combination of advanced experimental techniques and sophisticated atmospheric modeling. Given the recent detection

of increasing atmospheric concentrations of HCFC-132b, continued scientific monitoring and characterization of its sources and environmental impact are essential.[7][17]

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